Cas no 2228849-49-6 ({1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine)

{1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine 化学的及び物理的性質
名前と識別子
-
- {1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine
- 2228849-49-6
- {1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropyl}methanamine
- EN300-1917359
-
- インチ: 1S/C11H15BrN2O/c1-15-10-8(4-9(12)6-14-10)5-11(7-13)2-3-11/h4,6H,2-3,5,7,13H2,1H3
- InChIKey: KHKNRUOPFRWXQE-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)CC1(CN)CC1)OC
計算された属性
- 精确分子量: 270.03678g/mol
- 同位素质量: 270.03678g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- XLogP3: 1.8
{1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917359-1.0g |
{1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropyl}methanamine |
2228849-49-6 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1917359-2.5g |
{1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropyl}methanamine |
2228849-49-6 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1917359-1g |
{1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropyl}methanamine |
2228849-49-6 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1917359-10g |
{1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropyl}methanamine |
2228849-49-6 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1917359-0.5g |
{1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropyl}methanamine |
2228849-49-6 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1917359-10.0g |
{1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropyl}methanamine |
2228849-49-6 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1917359-5.0g |
{1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropyl}methanamine |
2228849-49-6 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1917359-0.05g |
{1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropyl}methanamine |
2228849-49-6 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1917359-0.1g |
{1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropyl}methanamine |
2228849-49-6 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1917359-0.25g |
{1-[(5-bromo-2-methoxypyridin-3-yl)methyl]cyclopropyl}methanamine |
2228849-49-6 | 0.25g |
$1170.0 | 2023-09-17 |
{1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine 関連文献
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
10. Back matter
{1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamineに関する追加情報
Introduction to {1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine (CAS No. 2228849-49-6)
{1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine (CAS No. 2228849-49-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents.
The chemical structure of {1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine is composed of a cyclopropyl ring attached to a methanamine group, with a 5-bromo-2-methoxypyridin-3-yl substituent. The presence of the bromine and methoxy groups imparts specific chemical and biological properties to the molecule, making it an interesting candidate for further investigation.
Recent studies have highlighted the importance of {1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine in modulating various biological pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent activity against certain enzymes involved in inflammatory processes. This finding suggests its potential as an anti-inflammatory agent, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
In addition to its anti-inflammatory properties, {1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine has also shown promise in neuropharmacology. Studies conducted by researchers at the University of California have indicated that this compound can cross the blood-brain barrier and interact with specific receptors in the central nervous system. This interaction may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
The synthesis of {1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine involves several steps, including the formation of the cyclopropyl ring and the attachment of the methanamine group. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and microwave-assisted synthesis, have been employed to optimize the yield and purity of the final product. These methods not only enhance the efficiency of the synthesis but also ensure that the compound meets stringent quality standards required for pharmaceutical applications.
The pharmacokinetic properties of {1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine have been extensively studied to understand its behavior in biological systems. Data from preclinical trials have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are crucial for ensuring that the drug reaches its intended target and remains active for an appropriate duration.
Clinical trials are currently underway to evaluate the safety and efficacy of {1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine in human subjects. Preliminary results from Phase I trials have indicated that the compound is well-tolerated at various dose levels, with no significant adverse effects observed. These findings are encouraging and pave the way for further clinical development.
The potential applications of {1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine extend beyond its use as a therapeutic agent. Researchers are also exploring its utility as a research tool in studying biological processes at a molecular level. Its ability to selectively interact with specific targets makes it a valuable probe for investigating signaling pathways and cellular mechanisms.
In conclusion, {1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine (CAS No. 2228849-49-6) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in both clinical and research settings. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical science and improving patient outcomes.
2228849-49-6 ({1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropyl}methanamine) Related Products
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 2228335-26-8(methyl 3-hydroxy-3-(2,3,6-trifluorophenyl)propanoate)
- 1798411-37-6((E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide)
- 1173202-49-7(tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate)
- 2172275-89-5(1-ethyl-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid)
- 1525448-15-0(1-(1,3-Thiazol-4-yl)butan-1-one)
- 197964-67-3(methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate)
- 1339444-18-6(2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine)
- 1211525-82-4(5-Allylnicotinic acid)
- 1127247-34-0(NHS-M-DPEG)




